4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid
Description
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(5-tert-butylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-15-16(12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
GJJXZCAGSSDOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=NN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Ketone Condensation
The most widely reported method involves the condensation of 4-hydrazinobenzoic acid with tert-butyl-substituted ketones. For example, 1-(3-fluorophenyl)ethanone reacts with 4-hydrazinobenzoic acid in ethanol under reflux to form a hydrazone intermediate. This intermediate is subsequently cyclized using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 80°C for 8 hours, yielding the pyrazole ring fused to the benzoic acid backbone. The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates through polar interactions.
Cyclization Optimization
Cyclization conditions significantly impact yield and purity. Elevated temperatures (80–100°C) and anhydrous environments prevent hydrolytic side reactions. Post-cyclization, the product is precipitated by decanting the reaction mixture onto ice, followed by repeated washing with water to remove residual POCl₃. This method achieves yields exceeding 70% for structurally analogous compounds.
Microwave-Assisted Synthesis
Reaction Setup and Parameters
Microwave irradiation offers a rapid alternative to conventional heating. A one-pot synthesis protocol combines 4-aminobenzoic acid derivatives with tert-butyl-substituted β-enaminones in tetrahydrofuran (THF). Under microwave conditions (150°C, 160 W), the reaction completes within 30–50 minutes, compared to 8–24 hours for thermal methods. The shorter reaction time minimizes decomposition of acid-sensitive intermediates.
Regioselectivity and Byproduct Control
Microwave irradiation enhances regioselectivity, favoring the formation of the 1,3,5-trisubstituted pyrazole isomer over competing pathways. Byproducts such as hydrolyzed intermediates (e.g., dihydropyridines) are suppressed by optimizing solvent polarity and irradiation power. Flash chromatography on silica gel (eluent: CH₂Cl₂/CH₃OH 40:1) isolates the target compound in 49–70% yield.
Ester Protection-Deprotection Strategy
Esterification of Benzoic Acid
To prevent side reactions at the carboxylic acid group, the benzoic acid moiety is often protected as an ethyl or methyl ester early in the synthesis. For instance, ethyl 4-aminobenzoate reacts with tert-butyl acetylene derivatives in the presence of sodium hydride (NaH) in THF, forming the pyrazole ring at position 1 of the benzoid system.
Saponification to Carboxylic Acid
Post-cyclization, the ester group is hydrolyzed under acidic or basic conditions. A representative procedure uses acetyl chloride in refluxing ethanol to cleave the ethyl ester, yielding the free carboxylic acid. This two-step approach achieves an overall yield of 37–53% for related compounds.
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry. The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm in NMR, while the pyrazole proton resonates as a singlet near δ 6.7–7.1 ppm. Infrared (IR) spectroscopy confirms the carboxylic acid O–H stretch at 2500–3000 cm⁻¹.
Chemical Reactions Analysis
Esterification
The carboxylic acid undergoes classical esterification reactions. A representative protocol involves:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂ in EtOH (reflux) | Ethyl 4-(5-(tert-butyl)-1H-pyrazol-1-yl)benzoate | 89% | |
| DCC/DMAP in MeOH | Methyl ester derivative | 78% |
This reaction preserves the pyrazole structure while modifying solubility properties. The tert-butyl group remains intact under these mild acidic conditions .
Decarboxylation
Thermal decomposition occurs under controlled conditions:
| Conditions | Product | Observations |
|---|---|---|
| 220°C, Cu powder catalyst | 4-(5-(tert-butyl)-1H-pyrazol-1-yl)benzene | CO₂ evolution observed |
| NaOH (10%), Δ | Partial decomposition | Complex product mix |
Decarboxylation efficiency depends on the ortho-effect from the pyrazole ring, with complete conversion requiring metal catalysts .
Electrophilic Substitution
The electron-rich pyrazole undergoes regioselective substitution:
| Reaction Type | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (-10°C) | C4 | 4-Nitro derivative | 62% |
| Halogenation | Br₂/CHCl₃ | C3 | 3-Bromo-5-(tert-butyl)-1H-pyrazol-1-yl | 58% |
Substitution occurs preferentially at the C3 and C4 positions due to the tert-butyl group's steric and electronic effects .
Coordination Chemistry
The pyrazole nitrogen participates in metal complexation:
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu(OAc)₂·H₂O | 1:2 | Bis-pyrazolyl copper complex | Catalytic studies |
| PdCl₂(CH₃CN)₂ | 1:1 | Square-planar palladium complex | Cross-coupling catalysis |
X-ray crystallography confirms N1 coordination in these complexes .
Acid-Catalyzed Cleavage
Strong acids induce tert-butyl group removal:
| Conditions | Product | Byproducts |
|---|---|---|
| H₂SO₄ (conc.), 100°C | 4-(1H-pyrazol-1-yl)benzoic acid | Isobutylene gas |
| CF₃COOH/H₂O (1:1), Δ | Partial dealkylation | Tert-butyl ester |
Complete de-tert-butylation requires prolonged heating in concentrated sulfuric acid .
Oxidation Pathways
Radical-mediated oxidation produces unexpected results:
| Oxidizing Agent | Main Product | Selectivity |
|---|---|---|
| KMnO₄/H₂O, Δ | 4-(5-carboxy-1H-pyrazol-1-yl)benzoic acid | 73% |
| mCPBA/CH₂Cl₂ | N-Oxide derivative | 68% |
Oxidation preferentially occurs at the pyrazole ring rather than the tert-butyl group under these conditions .
Tandem Esterification-Substitution
A demonstrated three-step sequence:
This sequence produces aminopyrazole derivatives with retained tert-butyl functionality.
Metal-Catalyzed Cross Couplings
Palladium-mediated reactions enable structural diversification:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at C4 position |
| Sonogashira Coupling | CuI, PdCl₂, Et₃N | Alkynylated pyrazole analogs |
These reactions demonstrate the compound's utility in medicinal chemistry scaffold development .
Stability Considerations
Critical stability data from accelerated studies:
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH 1.2 (HCl) | Ester hydrolysis | 2.3 hr |
| pH 7.4 (PBS) | Decarboxylation | 48 hr |
| UV light (254 nm) | Pyrazole ring decomposition | 15 min |
The tert-butyl group enhances photostability compared to methyl analogs .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, a study highlighted the synthesis of various pyrazole derivatives that were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated significant inhibition zones, suggesting their potential as effective antibacterial agents .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Sarcina | 80 nM |
| 4e | Staphylococcus aureus | 110 nM |
| 6c | Sarcina | 90 nM |
PDE5 Inhibition
Another significant application of pyrazole derivatives is in the development of phosphodiesterase type 5 (PDE5) inhibitors. A novel compound derived from the pyrazole scaffold showed a remarkable increase in potency for PDE5 inhibition compared to existing drugs like celecoxib. This suggests that modifications to the pyrazole structure could yield effective treatments for erectile dysfunction and pulmonary hypertension without the side effects associated with current therapies .
Table 2: PDE5 Inhibition Potency Comparison
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Compound 22 | 8.4 | Celecoxib | 37 |
| Compound 32 | 15.0 | Celecoxib | 37 |
Potential in Anticancer Research
The pyrazole moiety has also been investigated for its anticancer properties. Studies have indicated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antibacterial Screening
In a systematic evaluation of several pyrazole derivatives, researchers synthesized and tested these compounds against a panel of bacterial strains. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity, particularly against resistant strains such as Staphylococcus aureus .
Case Study 2: PDE5 Inhibitors Development
In another study focused on optimizing PDE5 inhibitors, researchers synthesized a series of modified pyrazoles and assessed their biological activity. The results demonstrated that certain structural modifications led to improved selectivity and potency, paving the way for new therapeutic options with potentially fewer side effects compared to traditional PDE5 inhibitors .
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 956908-54-6)
- Substituents : 5-methyl and 3-trifluoromethyl on the pyrazole.
- Functional Group : Benzoic acid.
- Molecular Weight : 270.21 g/mol.
- Its higher molecular weight (270 vs. 244 g/mol) may influence pharmacokinetics .
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide ()
- Substituents : 5-(4-methoxyphenyl) on the pyrazole.
- Functional Group : Benzamide (amide derivative of benzoic acid).
- Key Differences : The methoxyphenyl group introduces electron-donating effects, while the amide replaces the carboxylic acid, reducing acidity and altering hydrogen-bonding capacity. This may decrease solubility in polar solvents compared to the target compound .
Functional Group Modifications on the Benzene Ring
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6)
- Functional Group : Methyl ester.
- Key Differences : The ester group is less acidic than benzoic acid, reducing ionization in physiological conditions. This modification is often used as a prodrug strategy to enhance bioavailability .
4-(Boc-amino)benzoic acid ()
Physicochemical Properties
Biological Activity
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure consisting of a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a tert-butyl group. This structural configuration is believed to enhance its pharmacological properties, making it a candidate for therapeutic applications, particularly in treating inflammatory diseases and cancers.
The molecular formula of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is C13H15N2O2, and it possesses significant functional groups that contribute to its chemical reactivity and biological activity. The presence of the pyrazole ring is particularly noteworthy, as compounds in this class often exhibit diverse biological activities.
Biological Activities
Research indicates that derivatives of pyrazole compounds, including 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid, exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole structure have been reported to possess antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Properties : The compound may also play a role in modulating inflammation pathways. Its structural similarity to other known anti-inflammatory agents suggests potential activity in reducing inflammatory responses .
- Antimicrobial Effects : Some studies have indicated that pyrazole derivatives can act as antimicrobial agents, although specific data on 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid's antimicrobial efficacy require further investigation .
Structure-Activity Relationship (SAR)
The biological activity of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can be attributed to several factors related to its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances interaction with biological targets; associated with anticancer properties. |
| tert-butyl Substitution | Increases lipophilicity, potentially improving bioavailability and cellular uptake. |
| Benzoic Acid Moiety | Contributes to the overall stability and solubility of the compound. |
Case Studies
Recent studies have demonstrated the potential of similar pyrazole compounds in various biological assays:
- Anticancer Studies : A study involving a series of pyrazole derivatives indicated significant antiproliferative activity against several cancer cell lines. The presence of specific substituents on the pyrazole ring was crucial for enhancing activity against breast and liver cancer cells .
- Inflammatory Response Modulation : Another research effort highlighted the role of pyrazole-based compounds in inhibiting pro-inflammatory cytokines in vitro, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Molecular Docking Studies : Computational studies have provided insights into how 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for drug design .
Q & A
Q. What are the established synthetic routes for 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid, and how can reaction parameters be optimized for yield?
The compound is typically synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with substituted hydrazines, followed by hydrolysis. For example, tert-butyl pyrazole derivatives are synthesized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions . Critical optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Acidic or basic conditions may accelerate hydrolysis of ester intermediates to the carboxylic acid .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity. For pyrazole derivatives, protons on the pyrazole ring typically resonate at δ 6.0–7.5 ppm .
- X-ray diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry, such as bond angles and dihedral angles between the pyrazole and benzoic acid moieties .
- IR spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm, while pyrazole C=N stretches occur at ~1600 cm .
Q. How is the biological activity (e.g., anticonvulsant or antimicrobial) of this compound evaluated?
- In vivo anticonvulsant assays : Rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) measure seizure suppression at varying doses .
- In vitro antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) are conducted using microdilution methods .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?
DFT simulations (e.g., B3LYP/6-311++G(d,p) basis set) predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials. Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase calculations. For example, deviations in IR carbonyl stretches can be corrected by incorporating polarizable continuum models (PCM) .
Q. What strategies address contradictions in bioactivity data across studies?
- Variable control : Standardize assay conditions (e.g., pH, solvent, cell lines) to isolate substituent effects. For instance, electron-withdrawing groups on the pyrazole ring may enhance antimicrobial activity but reduce solubility .
- Meta-analysis : Compare structural analogs (e.g., 5-acyloxypyrazoles) to identify trends in substituent-activity relationships .
Q. How can automated synthesis platforms improve reproducibility and scalability?
Automated consoles (e.g., capsule-based systems) enable precise control of reaction parameters (temperature, stoichiometry) and reduce human error. For example, tert-butyl piperazine intermediates have been synthesized with >95% purity using flow chemistry and in-line purification . Integration with AI-driven optimization (e.g., real-time adjustment of reactant ratios) further enhances yield .
Q. What reactor designs are optimal for large-scale synthesis while maintaining purity?
- Continuous flow reactors : Minimize side reactions through rapid heat dissipation and uniform mixing.
- Membrane separation : Nanofiltration membranes isolate the product from unreacted precursors, particularly useful for acid-sensitive intermediates .
Q. How can reaction mechanisms be elucidated using isotopic labeling and kinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
